molecular formula C7H10N4O B12923936 5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile CAS No. 87460-55-7

5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile

Cat. No.: B12923936
CAS No.: 87460-55-7
M. Wt: 166.18 g/mol
InChI Key: SLDHGKQMEVBUHN-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with an amino group, a methoxyethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable nitrile precursor in the presence of a base, followed by cyclization to form the imidazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

87460-55-7

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

5-amino-1-(2-methoxyethyl)imidazole-4-carbonitrile

InChI

InChI=1S/C7H10N4O/c1-12-3-2-11-5-10-6(4-8)7(11)9/h5H,2-3,9H2,1H3

InChI Key

SLDHGKQMEVBUHN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC(=C1N)C#N

Origin of Product

United States

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